MFCD02979172

Description

Based on analogous MDL-classified compounds (e.g., boronic acids, heterocyclic derivatives), it is hypothesized to belong to a class of organoboron or aromatic heterocyclic compounds. Such compounds are often utilized in catalysis, medicinal chemistry, or materials science due to their tunable electronic properties and reactivity .

Key inferred properties (derived from structurally similar compounds in the evidence):

- Molecular weight: Likely between 160–250 g/mol, comparable to phenylboronic acids (e.g., 235.27 g/mol for C₆H₅BBrClO₂ ) or substituted isoquinolinones (e.g., 163.17 g/mol for C₉H₉NO₂ ).

- Solubility: Estimated log S (ESOL) of -2.5 to -3.0, indicating moderate solubility in organic solvents .

- Synthetic accessibility: Synthesis likely involves transition-metal-catalyzed cross-coupling or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

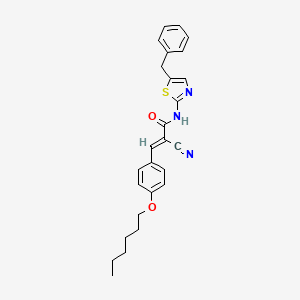

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S/c1-2-3-4-8-15-31-23-13-11-21(12-14-23)16-22(18-27)25(30)29-26-28-19-24(32-26)17-20-9-6-5-7-10-20/h5-7,9-14,16,19H,2-4,8,15,17H2,1H3,(H,28,29,30)/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMHKOQMTPYIDM-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979172 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific temperatures, to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Processing: The reaction mixture is continuously processed to maintain a steady production rate.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02979172 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

MFCD02979172 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02979172 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)

- Molecular formula : C₆H₅BBrClO₂

- Molecular weight : 235.27 g/mol

- Key properties :

- Comparison :

5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4, MDL: MFCD02258901)

- Molecular formula: C₉H₉NO₂

- Molecular weight : 163.17 g/mol

- Comparison: Functional similarity: Both compounds may exhibit hydrogen-bonding capacity, influencing solubility and biological interactions. Divergence: The isoquinolinone scaffold in CAS 56469-02-4 is absent in boronic acid analogues like this compound, limiting direct pharmacological comparability .

2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1, MDL: MFCD00003330)

- Molecular formula: C₇H₅BrNO₄

- Molecular weight : 246.02 g/mol

- Key properties :

- Comparison :

Tabulated Comparison of Key Properties

Research Findings and Limitations

- Reactivity : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit superior cross-coupling efficiency (>80% yield) compared to nitroaromatics (CAS 1761-61-1, ~60–70% yield) due to stable intermediate formation .

- Biological activity: Isoquinolinones (CAS 56469-02-4) show higher BBB permeability than halogenated aromatics, making them preferable for CNS drug development .

- Safety : Brominated compounds (CAS 1761-61-1) require stringent handling protocols (P280-P305+P351+P338), whereas boronic acids pose fewer acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.